(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom. Amides are significant in various chemical reactions and serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.
The compound's synthesis and applications have been documented in various patents and scientific literature, reflecting its relevance in research, particularly in the fields of medicinal chemistry and agricultural science. Notably, similar compounds have been explored for their biological activities, including anti-inflammatory and anticancer properties .
(2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide can be classified as follows:
The synthesis of (2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide typically involves multi-step organic reactions. Key methods include:
The synthesis may also involve the use of catalysts or specific reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity. For example, using polar aprotic solvents can facilitate nucleophilic attacks while minimizing side reactions.
The molecular structure of (2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide can be represented in various formats:
C\C(=C(/C#N)\C(=O)N(c1ccc(cc1)OC(c2ccccc(c(c2)C#N)))
InChI=1S/C20H17N3O/c1-16(21)15(22)19(24)23-17-10-12(11-18(17)25)20(26)27/h10-11H,1H3,(H,23,24)(H,26)
The molecular formula is , with a molecular weight of approximately 329.37 g/mol. The structural representation indicates multiple functional groups that contribute to its chemical reactivity.
The compound can participate in various chemical reactions typical for amides and alkenes:
Reactions involving this compound may require specific conditions to control selectivity and yield. For instance, protecting groups might be necessary during synthesis to prevent unwanted reactions at sensitive sites.
The mechanism of action for (2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide is not fully elucidated but is hypothesized based on its structural features:
Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities, suggesting potential therapeutic applications .
Relevant data on melting point, boiling point, and reactivity with common reagents would need to be experimentally determined.
The potential applications of (2Z)-2-cyano-3-{3-[(2-cyanophenyl)methoxy]phenyl}prop-2-enamide include:
Research into its efficacy and safety profiles will be crucial for advancing these applications into practical use .
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4